

# SAR103168 and Chemotherapy: A Synergistic Approach in Leukemia Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: SAR103168

Cat. No.: B1191841

[Get Quote](#)

For Immediate Release

A preclinical investigation into the multi-targeted kinase inhibitor, **SAR103168**, has revealed a synergistic anti-tumor effect when combined with the chemotherapy agent cytarabine in acute myeloid leukemia (AML) and chronic myeloid leukemia (CML) tumor models.<sup>[1]</sup> This finding suggests a potential new therapeutic strategy for these hematological malignancies. While a phase I clinical trial of **SAR103168** as a single agent was initiated, it was terminated early due to the unpredictable pharmacokinetics of the drug, not due to safety concerns. Therefore, the clinical synergy of **SAR103168** with chemotherapy has not been evaluated.

## Unveiling the Mechanism of Action of SAR103168

**SAR103168** is a potent inhibitor of a range of tyrosine kinases implicated in cancer cell proliferation and survival. Its targets include the Src kinase family, BCR-Abl, and several angiogenic receptor kinases such as VEGFR, Tie2, PDGFR, and FGFR.<sup>[1]</sup> By inhibiting these kinases, **SAR103168** disrupts downstream signaling pathways crucial for tumor growth. A key mechanism of action is the inhibition of STAT5 phosphorylation, a critical node in signaling pathways that promote cancer cell proliferation and suppress apoptosis, the process of programmed cell death.<sup>[1]</sup>

## Preclinical Evidence of Synergy

In preclinical studies, the combination of **SAR103168** and cytarabine demonstrated a greater anti-tumor effect than either agent alone in AML and CML cell lines and in animal models

bearing human leukemia cells.<sup>[1]</sup> This synergistic interaction suggests that **SAR103168** may enhance the cytotoxic effects of cytarabine, a standard-of-care chemotherapy for leukemia. The exact quantitative data from these synergy studies, such as Combination Index (CI) values, are not publicly available.

## Comparative Analysis: **SAR103168** in Combination vs. Other Kinase Inhibitors

The therapeutic landscape for leukemia includes several kinase inhibitors. The table below provides a comparative overview of **SAR103168** and other notable kinase inhibitors used in the treatment of myeloid leukemias.

| Feature                 | <b>SAR103168</b>                                                | Imatinib                                                        | Dasatinib                                                                    |
|-------------------------|-----------------------------------------------------------------|-----------------------------------------------------------------|------------------------------------------------------------------------------|
| Primary Targets         | Src family, BCR-Abl, VEGFR, PDGFR, FGFR, Tie2                   | BCR-Abl, c-Kit, PDGFR                                           | BCR-Abl, Src family, c-Kit, PDGFR, Ephrin receptors                          |
| Approved Indications    | None (Development terminated)                                   | CML, Ph+ ALL, GIST                                              | CML, Ph+ ALL                                                                 |
| Synergy with Cytarabine | Demonstrated in preclinical AML/CML models                      | Investigated in preclinical and clinical settings               | Investigated in preclinical and clinical settings                            |
| Mechanism of Synergy    | Potentiation of apoptosis, inhibition of pro-survival signaling | Varies, can involve cell cycle arrest and apoptosis enhancement | Inhibition of multiple signaling pathways crucial for leukemia cell survival |

## Experimental Methodologies

Detailed experimental protocols for the preclinical synergy studies of **SAR103168** and cytarabine are not available in the public domain. However, based on standard laboratory practices for such investigations, the following methodologies were likely employed.

## In Vitro Synergy Assessment

Cell Lines: Human AML (e.g., KG1, EOL-1, Kasumi-1, CTV1) and CML (e.g., K562) cell lines were likely used.[\[1\]](#)

Methodology:

- Cell Viability Assays: Cells would be treated with **SAR103168** and cytarabine, both alone and in combination, across a range of concentrations. Cell viability would be assessed using assays such as MTT or CellTiter-Glo.
- Synergy Analysis: The interaction between the two drugs would be quantified using methods like the Chou-Talalay Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

## In Vivo Tumor Models

Animal Model: Severe combined immunodeficient (SCID) mice bearing human AML or CML xenografts were utilized.[\[1\]](#)

Methodology:

- Tumor Implantation: Human leukemia cells would be implanted into SCID mice.
- Treatment: Once tumors were established, mice would be treated with **SAR103168**, cytarabine, the combination of both, or a vehicle control.
- Efficacy Evaluation: Tumor growth would be monitored over time. At the end of the study, tumors would be excised and weighed. The combination's effect on tumor growth inhibition would be compared to that of the single agents.

## Visualizing the Pathways and Processes **SAR103168** Signaling Pathway Inhibition

[Click to download full resolution via product page](#)

Caption: **SAR103168** inhibits multiple kinases, leading to STAT5 inactivation and reduced cell proliferation.

## Experimental Workflow for In Vitro Synergy

[Click to download full resolution via product page](#)

Caption: Workflow for determining the synergistic interaction between **SAR103168** and cytarabine in vitro.

## In Vivo Xenograft Model Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for evaluating the in vivo synergy of **SAR103168** and cytarabine in a mouse xenograft model.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [tandfonline.com](http://tandfonline.com) [tandfonline.com]

- To cite this document: BenchChem. [SAR103168 and Chemotherapy: A Synergistic Approach in Leukemia Models]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1191841#sar103168-synergy-with-chemotherapy-agents>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)